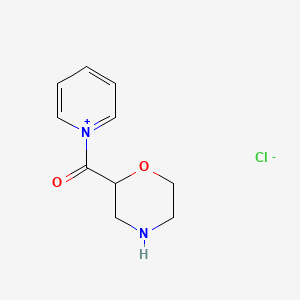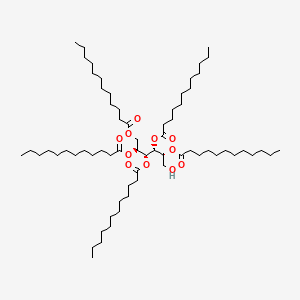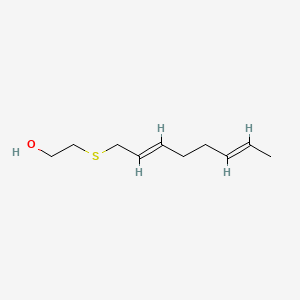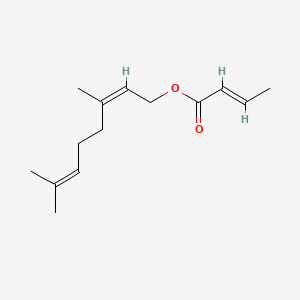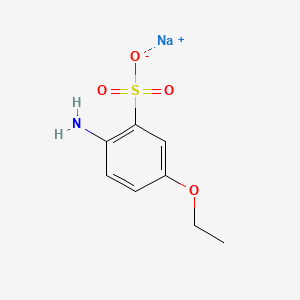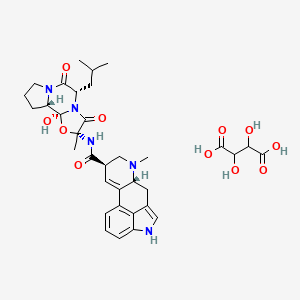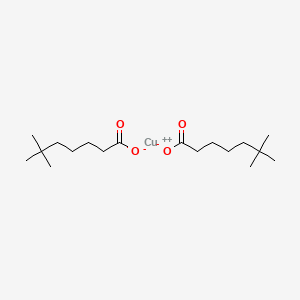
Copper bis(neononanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper bis(neononanoate) is a copper-based compound with the chemical formula C18H34CuO4. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and industry. The compound is characterized by its coordination of copper ions with neononanoate ligands, which imparts specific chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper bis(neononanoate) can be synthesized through the reaction of copper salts with neononanoic acid. One common method involves the reaction of copper(II) acetate with neononanoic acid in an organic solvent such as methanol. The reaction is typically carried out under reflux conditions to ensure complete reaction and formation of the desired product. The resulting compound is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods: In industrial settings, the production of copper bis(neononanoate) may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the use of automated systems ensures consistent quality. The industrial production process may also involve additional steps such as solvent recovery and waste management to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Copper bis(neononanoate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the coordination environment of the copper ion and the nature of the neononanoate ligands.
Common Reagents and Conditions:
Oxidation: Copper bis(neononanoate) can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction conditions typically involve mild temperatures and controlled addition of the oxidizing agent to prevent over-oxidation.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrazine. These reactions are often performed under inert atmosphere to prevent oxidation of the reduced product.
Substitution: Substitution reactions involve the replacement of the neononanoate ligands with other ligands. Common reagents for these reactions include halides, phosphines, and amines. .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(II) oxide or other copper-containing compounds, while substitution reactions can produce a variety of copper complexes with different ligands .
Applications De Recherche Scientifique
Copper bis(neononanoate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes. .
Medicine: Copper bis(neononanoate) is being explored for its anticancer properties.
Industry: In industrial applications, copper bis(neononanoate) is used in the production of advanced materials, including nanomaterials and coatings.
Mécanisme D'action
The mechanism of action of copper bis(neononanoate) involves its interaction with molecular targets and pathways in biological systems. The compound can induce cell death through the generation of reactive oxygen species (ROS), which cause oxidative damage to cellular components. Additionally, copper bis(neononanoate) can inhibit angiogenesis, the process by which new blood vessels form, thereby restricting the supply of nutrients to tumors and inhibiting their growth .
Comparaison Avec Des Composés Similaires
Copper bis(neononanoate) can be compared with other copper complexes, such as:
Copper(II) acetate: A commonly used copper compound with applications in organic synthesis and catalysis.
Copper(II) sulfate: Widely used in agriculture and industry for its fungicidal and algicidal properties.
Copper(II) chloride: Used in various chemical reactions and as a catalyst in organic synthesis .
Uniqueness: Copper bis(neononanoate) is unique due to its specific coordination environment and the properties imparted by the neononanoate ligands. This makes it particularly effective in certain catalytic and biological applications, where other copper compounds may not perform as well .
Propriétés
Numéro CAS |
93918-24-2 |
|---|---|
Formule moléculaire |
C18H34CuO4 |
Poids moléculaire |
378.0 g/mol |
Nom IUPAC |
copper;6,6-dimethylheptanoate |
InChI |
InChI=1S/2C9H18O2.Cu/c2*1-9(2,3)7-5-4-6-8(10)11;/h2*4-7H2,1-3H3,(H,10,11);/q;;+2/p-2 |
Clé InChI |
XHPCFSWADOEIEV-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(C)CCCCC(=O)[O-].CC(C)(C)CCCCC(=O)[O-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


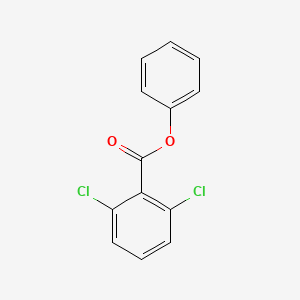
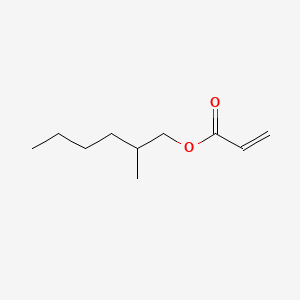
![1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene](/img/structure/B12655877.png)
